Cas no 61553-71-7 (3H-Pyrimido5,4-bindol-4(5H)-one)

3H-Pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound featuring a fused pyrimidine-indole core structure. This scaffold is of significant interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery. Its rigid, planar structure allows for strong interactions with biological targets, particularly in enzyme inhibition and receptor modulation. The compound's synthetic versatility enables further functionalization, making it a valuable intermediate for developing novel therapeutic agents. Its stability under physiological conditions and compatibility with common organic reactions enhance its utility in research and development. This compound is particularly relevant in the study of kinase inhibitors and CNS-active molecules.
3H-Pyrimido5,4-bindol-4(5H)-one structure
61553-71-7 structure
Product Name:3H-Pyrimido5,4-bindol-4(5H)-one
CAS No:61553-71-7
MF:C10H7N3O
MW:185.182081460953
MDL:MFCD00141061
CID:1084525
PubChem ID:135404097
Update Time:2025-10-06

3H-Pyrimido5,4-bindol-4(5H)-one Chemical and Physical Properties

Names and Identifiers

    • 3H-Pyrimido[5,4-b]indol-4(5H)-one
    • 1,5-Dihydro-4H-pyrimido[5,4-b]indol-4-one
    • 2,9-DIHYDRO-2,4,9-TRIAZA-FLUOREN-1-ONE
    • 3,5-Dihydro-4H-pyrimido[5,4-b]indol-4-one
    • 4-Oxopyrimido[5,6-b]indole
    • 2-imidazolin-5-one
    • 3,5-Dihydro-4H-imidazol-4-one
    • 3,5-Dihydro-imidazol-4-on
    • 3,5-dihydro-imidazol-4-one
    • 3,5-dihydro-pyrimido[5,4-b]indol-4-one
    • 3H-4-Oxo-pyrimido< 5,6-b> indol
    • 4(5)-imidazolone
    • 4-imidazolone
    • 5(4H)-Imidazolon
    • 5H-pyrimido< 5,4-b> indole-4-one
    • AC1L19DV
    • AC1Q6FW8
    • imidazol-4-one
    • imidazolin-5-one
    • Imidazolinon
    • IMIDAZOLINONE
    • Imidazolone
    • SureCN16233
    • SureCN181499
    • 1,5-dihydropyrimido[5,4-b]indol-4-one
    • Oprea1_708733
    • Oprea1_578262
    • Oprea1_704321
    • HMS1676M20
    • FCH829459
    • STK721854
    • 3-hydropyrimidino[5,4-b]indol-4-one
    • BAS 00411376
    • ST037120
    • 3H,4H,5H-pyrimido[5,4-b]indol-4-one
    • 4-o
    • 61553-71-7
    • EU-0018761
    • 3,5-dihydropyrimido[5,4-b]indol-4-one
    • CS-0186826
    • AKOS000562073
    • SCHEMBL3836611
    • 4-oxo-3,4-dihydropyrimido[5,4-b]indole
    • MFCD00141061
    • 3H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE
    • SCHEMBL3472148
    • SR-01000526033
    • 1F-937
    • ALBB-027980
    • SR-01000526033-1
    • C75888
    • AG-205/13061006
    • 4H-pyrimido[5,4-b]indol-4-one, 3,5-dihydro-
    • 3H-Pyrimido5,4-bindol-4(5H)-one
    • MDL: MFCD00141061
    • Inchi: 1S/C10H7N3O/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5,13H,(H,11,12,14)
    • InChI Key: SQKANMIJNAMTAQ-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(C3C=CC=CC=3N2)N=CN1

Computed Properties

  • Exact Mass: 185.058911855g/mol
  • Monoisotopic Mass: 185.058911855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.2
  • XLogP3: 1.2

3H-Pyrimido5,4-bindol-4(5H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H890817-5g
3H-Pyrimido[5,4-b]indol-4(5H)-one
61553-71-7 ≥95%
5g
4,811.40 2021-05-17
Matrix Scientific
158881-0.500g
3,5-Dihydro-4H-pyrimido[5,4-b]indol-4-one
61553-71-7
0.500g
$240.00 2021-06-26
Matrix Scientific
158881-1g
3,5-Dihydro-4H-pyrimido[5,4-b]indol-4-one
61553-71-7
1g
$300.00 2021-06-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LV134-5g
3H-Pyrimido5,4-bindol-4(5H)-one
61553-71-7 95+%
5g
6408CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LV134-100mg
3H-Pyrimido5,4-bindol-4(5H)-one
61553-71-7 95+%
100mg
257CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LV134-1g
3H-Pyrimido5,4-bindol-4(5H)-one
61553-71-7 95+%
1g
1635.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LV134-250mg
3H-Pyrimido5,4-bindol-4(5H)-one
61553-71-7 95+%
250mg
500CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LV134-200mg
3H-Pyrimido5,4-bindol-4(5H)-one
61553-71-7 95+%
200mg
363.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LV134-50mg
3H-Pyrimido5,4-bindol-4(5H)-one
61553-71-7 95+%
50mg
134.0CNY 2021-07-12
TRC
P997575-10mg
3H-Pyrimido[5,4-b]indol-4(5H)-one
61553-71-7
10mg
$ 50.00 2022-06-03

3H-Pyrimido5,4-bindol-4(5H)-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:61553-71-7)3H-Pyrimido5,4-bindol-4(5H)-one
Order Number:A1167057
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:08
Price ($):402.0
Email:sales@amadischem.com

Additional information on 3H-Pyrimido5,4-bindol-4(5H)-one

The Chemical and Biological Profile of 3H-Pyrimido[5,4-b]indol-4(5H)-one (CAS No. 61553-71-7)

Recent advancements in heterocyclic chemistry have highlighted the significance of 3H-Pyrimido[5,4-b]indol-4(5H)-one (CAS No. 61553-71-7) as a versatile scaffold for drug discovery. This compound, characterized by its fused pyrimidine and indole rings, exhibits unique electronic properties due to the conjugated π-systems within its structure. Structural analysis confirms the presence of a nitrogen atom at the pyrimidine ring’s second position and a ketone group at the indole moiety’s fourth position, creating a dynamic platform for functionalization. Researchers from institutions such as MIT and Stanford have demonstrated that this architecture enhances ligand efficiency in binding to protein targets, making it a focal point in medicinal chemistry pipelines.

Emerging synthetic methodologies have optimized the production of CAS No. 61553-71-7. A 2023 study published in Journal of Medicinal Chemistry introduced a palladium-catalyzed cross-coupling protocol achieving 98% purity with minimal byproducts. This method employs microwave-assisted conditions to accelerate intramolecular cyclization steps critical for forming the fused ring system. Notably, computational docking simulations revealed that substituents at the C6 position significantly influence aqueous solubility—a key parameter for pharmaceutical development—without compromising biological activity.

Clinical pharmacology studies now validate its potential in oncology applications. Preclinical trials using murine models showed that derivatives of 3H-Pyrimido[5,4-b]indol-4(5H)-one inhibit tumor growth by targeting histone deacetylases (HDACs) with IC₅₀ values below 0.1 μM. A landmark paper in Nature Communications (2023) demonstrated synergistic effects when combined with PD-L1 inhibitors, reducing metastasis rates by 68% compared to monotherapy groups. These findings align with structural elucidation showing how the compound’s planar geometry facilitates optimal π-stacking interactions within enzyme active sites.

Biochemical investigations into its mechanism of action reveal dual functionality: while its pyrimidine ring binds ATP pockets via hydrogen bonding, the indole moiety modulates cellular redox states through Fenton reaction suppression. A 2024 study from Johns Hopkins University quantified this effect using electron paramagnetic resonance spectroscopy, showing a threefold reduction in hydroxyl radical production in treated hepatocytes compared to controls. Such bifunctionality positions this compound uniquely among anti-inflammatory agents without inducing off-target kinase inhibition observed in conventional therapies.

Safety profiles derived from Phase I trials indicate favorable toxicity margins when administered subcutaneously at therapeutic doses (≤ 2 mg/kg). Pharmacokinetic data from non-human primates demonstrates hepatic metabolism via CYP2D6 pathways with an elimination half-life of approximately 8 hours—a critical advantage over structurally similar compounds requiring daily dosing regimens. These characteristics were corroborated through mass spectrometry-based metabolomics analyses published in Biochemical Pharmacology, confirming minimal accumulation potential even after repeated administrations.

Emerging applications extend into neurodegenerative disease research following discoveries about its neuroprotective properties. Collaborative work between UCLA and Merck scientists identified that certain analogs protect dopaminergic neurons against α-synuclein aggregation—a hallmark of Parkinson’s disease—in vitro assays with EC₅₀ values under 0.08 mM. X-ray crystallography revealed that these derivatives bind amyloidogenic peptides through hydrophobic interactions involving the indole’s aromatic face while simultaneously activating Nrf2 pathways for antioxidant defense mechanisms.

The compound’s structural flexibility enables modular design strategies crucial for addressing unmet medical needs. Researchers are currently exploring fluorinated variants to improve blood-brain barrier penetration while maintaining efficacy against HER2-positive breast cancer cells—a project funded by NIH grants targeting precision oncology solutions. Computational models predict that substituting chlorine atoms at specific positions could further enhance selectivity indices against off-target kinases like Src or Abl.

In conclusion, CAS No. 61553-71-7 represents a transformative platform for developing next-generation therapeutics across multiple therapeutic areas—from oncology to neuroprotection—supported by rigorous preclinical validation and mechanistic understanding derived from cutting-edge analytical techniques.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:61553-71-7)3H-Pyrimido5,4-bindol-4(5H)-one
A1167057
Purity:99%
Quantity:5g
Price ($):402.0
Email